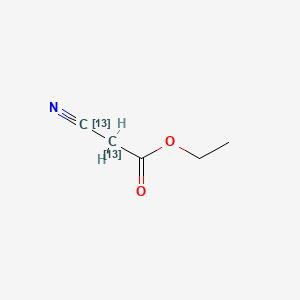
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid is a chemical compound with the molecular formula C11H9F2NO3 and a molecular weight of 241.19 g/mol . This compound is characterized by the presence of an acetylamino group, a difluorophenyl group, and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid typically involves the reaction of azlactone with acetone and water under reflux conditions. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acetylamino group and the difluorophenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- 2-Cyano-3-(2,5-dimethoxyphenyl)acrylic acid
- 2-Cyano-3-(2,4-dichlorophenyl)acrylic acid
Uniqueness
2-Acetylamino-3-(2,4-difluorophenyl)acrylic acid is unique due to the presence of both an acetylamino group and a difluorophenyl group. These functional groups confer specific chemical properties, such as increased reactivity and binding affinity, which are not present in similar compounds. This uniqueness makes it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C11H9F2NO3 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
(Z)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)4-7-2-3-8(12)5-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-4- |
Clave InChI |
MHJWKVCDAUVXOM-WMZJFQQLSA-N |
SMILES isomérico |
CC(=O)N/C(=C\C1=C(C=C(C=C1)F)F)/C(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=C(C=C(C=C1)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


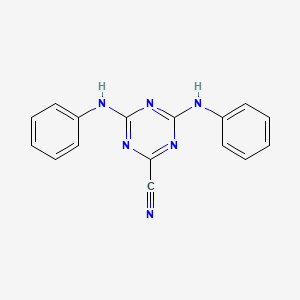
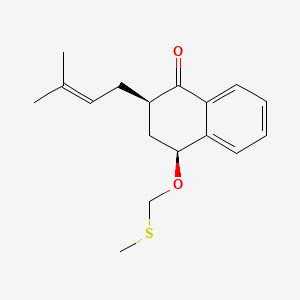



![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
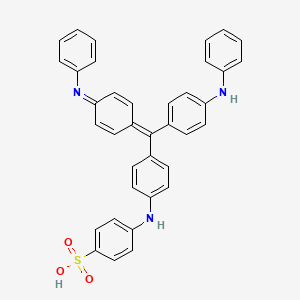
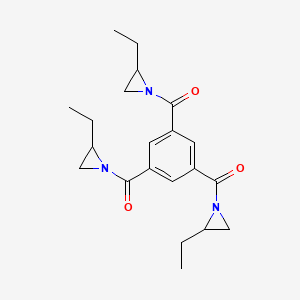
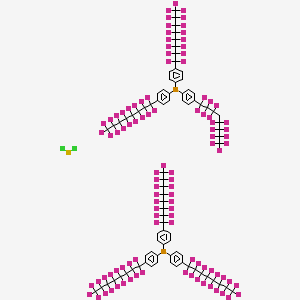
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
